REACTION_SMILES
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[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:1][O:2][CH2:3][CH2:4][n:5]1[n:6][c:7]([CH3:15])[cH:8][c:9]1[C:10](=[O:11])[O:12][CH2:13][CH3:14].[ClH:18].[Na+:17].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:16]>>[CH3:1][O:2][CH2:3][CH2:4][n:5]1[n:6][c:7]([CH3:15])[cH:8][c:9]1[C:10](=[O:11])[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCOC(=O)c1cc(C)nn1CCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C)nn1CCOC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Type
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product
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Smiles
|
COCCn1nc(C)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |